URAT1 inhibitor 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

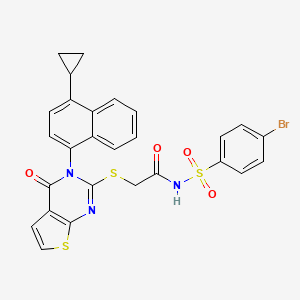

2D Structure

3D Structure

Properties

Molecular Formula |

C27H20BrN3O4S3 |

|---|---|

Molecular Weight |

626.6 g/mol |

IUPAC Name |

N-(4-bromophenyl)sulfonyl-2-[3-(4-cyclopropylnaphthalen-1-yl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C27H20BrN3O4S3/c28-17-7-9-18(10-8-17)38(34,35)30-24(32)15-37-27-29-25-22(13-14-36-25)26(33)31(27)23-12-11-19(16-5-6-16)20-3-1-2-4-21(20)23/h1-4,7-14,16H,5-6,15H2,(H,30,32) |

InChI Key |

DOVYBMLGVFODNY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=O)C5=C(N=C4SCC(=O)NS(=O)(=O)C6=CC=C(C=C6)Br)SC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Molecular Mechanism of URAT1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the urate transporter 1 (URAT1). URAT1, encoded by the SLC22A12 gene, is a critical protein in the renal regulation of uric acid homeostasis.[1][2] It is primarily expressed on the apical membrane of proximal tubule cells in the kidneys, where it is responsible for the reabsorption of the majority of filtered urate from the urine back into the bloodstream.[3][4][5] Consequently, inhibition of URAT1 is a primary therapeutic strategy for the management of hyperuricemia and gout.[6][7] This document synthesizes current structural and functional data to elucidate how this important class of drugs exerts its effects.

The Role of URAT1 in Urate Homeostasis

URAT1 functions as an anion exchanger, mediating the reabsorption of urate in exchange for intracellular organic anions like lactate and nicotinate.[2] This process is a key determinant of serum uric acid (sUA) levels. Dysfunctional URAT1, due to loss-of-function mutations, leads to renal hypouricemia, a condition characterized by low sUA and increased fractional excretion of uric acid, highlighting its central role in urate reabsorption.[4] In most individuals with gout, inefficient renal excretion of uric acid is the primary cause of hyperuricemia.[8] By blocking URAT1, inhibitors increase the excretion of uric acid in urine, thereby lowering sUA levels.[3]

The Molecular Mechanism of URAT1 Inhibition

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the structure of URAT1 and how it interacts with inhibitors.[9][10][11] URAT1 belongs to the Solute Carrier 22 (SLC22) family and adopts a major facilitator superfamily (MFS) fold, operating through an alternating access mechanism.[6] Structural studies of URAT1 in complex with various inhibitors have revealed a common mechanism of action: the inhibitors bind within the central cavity of the transporter, locking it in an inward-facing conformation.[6][9][10] This conformational lock prevents the transporter from cycling between its inward- and outward-facing states, thereby sterically hindering the passage of uric acid.[12]

While the general mechanism is conserved, the specific interactions and binding modes differ among various inhibitors, accounting for their varying potencies and specificities.

Quantitative Analysis of URAT1 Inhibitors

The following tables summarize key quantitative data for several prominent URAT1 inhibitors.

| Inhibitor | IC50 (µM) | Ki (µM) | Notes |

| Benzbromarone | 0.425 | - | A potent, non-selective inhibitor. Its use is limited in some regions due to concerns about hepatotoxicity.[4][6] |

| Lesinurad | 3.5 | - | A selective uric acid reabsorption inhibitor (SURI) approved for use in combination with a xanthine oxidase inhibitor.[4][8] |

| Verinurad | 0.025 | - | A potent and specific URAT1 inhibitor.[12] |

| Dotinurad | - | - | A selective URAT1 inhibitor approved in Japan, with minimal effects on other transporters like ABCG2, OAT1, and OAT3.[13][14] |

| Sulfinpyrazone | 32 | - | An FDA-approved drug for gout treatment.[4] |

| Pozdeutinurad (AR882) | - | - | A potent and selective next-generation URAT1 inhibitor currently in clinical development.[13][15] |

| Baicalein | 31.6 | - | A natural flavonoid that acts as a noncompetitive inhibitor.[16] |

| Nobiletin | 17.6 | - | A natural flavonoid found in citrus.[7] |

| Osthol | 78.8 | - | A natural coumarin that acts as a noncompetitive inhibitor.[16] |

IC50 and Ki values can vary depending on the experimental system and conditions.

Key Experimental Protocols

Detailed methodologies are crucial for the characterization of URAT1 inhibitors. Below are outlines of key experimental protocols.

1. In Vitro URAT1 Inhibition Assay (Cell-based Uric Acid Uptake)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.

-

Cell Line: Human embryonic kidney 293 (HEK293) cells stably transfected with a plasmid expressing human URAT1 (SLC22A12).

-

Protocol:

-

Seed URAT1-expressing HEK293 cells in 24-well plates and culture until confluent.

-

Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate the cells with varying concentrations of the test inhibitor or vehicle control for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a solution containing [14C]-labeled uric acid and the corresponding concentration of the inhibitor.

-

After a defined incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalize the data to the protein concentration in each well.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

2. In Vivo Hyperuricemia Model (Potassium Oxonate-induced)

-

Objective: To evaluate the in vivo efficacy of a URAT1 inhibitor in a rodent model of hyperuricemia.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Protocol:

-

Acclimatize the animals for at least one week.

-

Induce hyperuricemia by intraperitoneal or oral administration of potassium oxonate, a uricase inhibitor.

-

Administer the test URAT1 inhibitor or vehicle control orally or via another appropriate route at various doses. A positive control group receiving a known uricosuric agent (e.g., benzbromarone) should be included.

-

Collect blood samples at specified time points after drug administration.

-

Centrifuge the blood samples to obtain serum.

-

Measure the serum uric acid concentration using a commercial uric acid assay kit.

-

Collect urine samples over a defined period to measure urinary uric acid excretion and calculate the fractional excretion of uric acid (FEUA).

-

Analyze the data to determine the dose-dependent effects of the inhibitor on serum uric acid levels and uric acid excretion.

-

Visualizing the Mechanism and Workflow

Diagram 1: Signaling Pathway of URAT1 Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases [ard.bmj.com]

- 9. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]

- 10. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]

- 11. sciencedaily.com [sciencedaily.com]

- 12. researchgate.net [researchgate.net]

- 13. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 14. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease [mdpi.com]

- 15. biopharmadive.com [biopharmadive.com]

- 16. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of URAT1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in the regulation of serum uric acid levels.[1][2] Located on the apical membrane of proximal tubule cells in the kidney, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[2][3][4] Consequently, inhibiting URAT1 is a primary therapeutic strategy for the treatment of hyperuricemia and gout.[2][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of URAT1 inhibitors, details common experimental protocols for their evaluation, and visualizes key pathways and workflows.

Core Concepts in URAT1 Inhibition

The development of URAT1 inhibitors has evolved from non-selective uricosuric agents to highly potent and selective molecules. The binding of these inhibitors to URAT1 blocks the conformational changes necessary for uric acid transport, effectively promoting its excretion.[6] Early compounds like probenecid and benzbromarone paved the way for newer, more targeted therapies such as lesinurad and verinurad.[2][6] SAR studies have been instrumental in optimizing the potency and selectivity of these inhibitors, focusing on key structural motifs that enhance interaction with the transporter.

Structure-Activity Relationship (SAR) of URAT1 Inhibitors

The SAR of URAT1 inhibitors can be broadly categorized into several chemical classes. The following tables summarize the quantitative data for representative compounds, highlighting the impact of structural modifications on inhibitory activity.

Diarylmethane-Based Inhibitors

A systematic exploration of the diarylmethane backbone has led to the discovery of highly potent URAT1 inhibitors, significantly more active than lesinurad and benzbromarone.[3][7]

| Compound | R Group | IC50 (µM) against human URAT1 | Fold Improvement vs. Lesinurad | Fold Improvement vs. Benzbromarone | Reference |

| Lesinurad | - | 7.18 | 1 | ~0.04 | [3] |

| Benzbromarone | - | 0.28 | ~25.6 | 1 | [3] |

| 1h | 4-CF3 | 0.035 | ~205 | ~8 | [3] |

Lesinurad Derivatives and Bioisosteres

Modifications to the lesinurad structure, particularly at the southern aromatic ring and the linker, have yielded compounds with significantly enhanced inhibitory potency.

| Compound | Modification | IC50 (µM) against human URAT1 | Reference |

| Lesinurad | Parent Compound | 7.2 | [8] |

| 1g (N-(pyridin-3-yl) sulfonamide moiety) | Bioisosteric replacement | 0.032 | [8] |

| LUM (imidazole analog) | Heterocyclic modification | 3.2 | [8] |

Natural Products and Their Derivatives

A diverse range of natural products have demonstrated URAT1 inhibitory activity, providing a rich source of novel scaffolds for drug discovery.

| Compound | Chemical Class | IC50 (µM) against human URAT1 | Reference |

| Baicalein | Flavonoid | 31.6 | [8][9] |

| Osthol | Coumarin | 78.8 | [8] |

| BDEO (deoxybenzoins oxime analog) | Flavonoid-like | Ki = 0.14 | [8][9] |

| Hesperetin | Flavonoid | 16.5 | [9] |

| Febuxostat | Non-purine XO inhibitor with URAT1 activity | 36.1 | [8] |

Other Synthetic URAT1 Inhibitors

| Compound | Description | IC50 (µM) against human URAT1 | Reference |

| CDER167 | Dual URAT1 and GLUT9 inhibitor | 2.08 ± 0.31 | [10] |

| RDEA3170 | Lesinurad derivative | 1.47 ± 0.23 | [10] |

| Probenecid | Early uricosuric agent | 31.12 ± 4.23 | [10] |

| CC18002 | Novel URAT1 inhibitor | 1.69 | [11][12] |

Experimental Protocols

The evaluation of URAT1 inhibitors involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro URAT1 Inhibition Assay using HEK293 Cells

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against human URAT1.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently or stably transfected with a plasmid expressing human URAT1 (hURAT1). A control group is transfected with an empty vector or a reporter gene like GFP.[13][14][15]

2. Uric Acid Uptake Assay:

-

Transfected cells are seeded in 24-well plates.[15]

-

After 24-48 hours, the culture medium is removed, and the cells are washed with an uptake buffer (e.g., containing 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, and 5.6 mM glucose).[10]

-

Cells are pre-incubated with various concentrations of the test inhibitor for 10-15 minutes.[10][15]

-

The uptake process is initiated by adding a solution containing [8-14C]-labeled uric acid (typically 25 µM) and the corresponding concentration of the inhibitor.[10]

-

The uptake is allowed to proceed for a defined period (e.g., 15-20 minutes) at 37°C.[10][15]

-

The reaction is terminated by washing the cells rapidly with ice-cold buffer.[10]

3. Measurement and Data Analysis:

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The protein concentration of each well is determined to normalize the uric acid uptake.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16]

In Vivo Evaluation in a Hyperuricemic Mouse Model

This protocol outlines a general procedure for assessing the urate-lowering effect of a URAT1 inhibitor in an animal model.

1. Animal Model Induction:

-

Hyperuricemia is induced in mice (e.g., C57BL/6) by administering a uricase inhibitor, such as potassium oxonate, to prevent the breakdown of uric acid.[10]

-

Alternatively, a humanized URAT1 (hURAT1) transgenic knock-in mouse model can be used, which more accurately reflects human physiology.[14][17][18] Hyperuricemia in this model can be induced by hypoxanthine administration.[14][17][18]

2. Drug Administration:

-

The test compound is administered orally or via another appropriate route at various doses. A vehicle control group and a positive control group (e.g., treated with benzbromarone) are included.[11][17]

3. Sample Collection and Analysis:

-

Blood samples are collected at different time points after drug administration.

-

Urine may also be collected to measure uric acid excretion.

-

Serum uric acid levels are determined using a colorimetric assay or HPLC.

4. Data Analysis:

-

The percentage reduction in serum uric acid levels is calculated for each treatment group compared to the vehicle control.

-

The dose-response relationship is evaluated to determine the efficacy of the inhibitor.

Visualizing URAT1-Related Pathways and Workflows

Renal Uric Acid Reabsorption Pathway

The following diagram illustrates the key transporters involved in uric acid handling in the renal proximal tubule.

Caption: Key transporters in renal uric acid handling.

Experimental Workflow for URAT1 Inhibitor Screening

This diagram outlines the typical workflow for identifying and characterizing novel URAT1 inhibitors.

Caption: Workflow for URAT1 inhibitor discovery.

References

- 1. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]

- 2. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07193B [pubs.rsc.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents | Semantic Scholar [semanticscholar.org]

- 18. biorxiv.org [biorxiv.org]

A Technical Guide to the Target Validation of URAT1 Inhibitors

Disclaimer: The term "URAT1 inhibitor 4" does not correspond to a specific, publicly documented compound in the provided research. This guide therefore provides a comprehensive overview of the target validation process for URAT1 inhibitors in general, drawing upon data and methodologies for various known inhibitors to illustrate the core principles and techniques for researchers, scientists, and drug development professionals.

Introduction: URAT1 as a Therapeutic Target for Hyperuricemia

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[1][2][3] The kidneys play a crucial role in maintaining uric acid homeostasis, reabsorbing approximately 90% of the urate filtered by the glomeruli.[4][5] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this process.[2][6] It is located on the apical membrane of renal proximal tubule cells and is responsible for the majority of uric acid reabsorption from urine back into the bloodstream.[2][4][6]

Given that an estimated 90% of hyperuricemia cases are due to impaired renal excretion of uric acid, inhibiting URAT1 is a primary strategy for developing uricosuric drugs—agents that increase uric acid excretion.[1][7] By blocking URAT1, these inhibitors reduce sUA levels, thereby preventing gout flares and managing chronic gout.[2][3][8] This makes URAT1 a well-validated and highly attractive target for the treatment of hyperuricemia and gout.[1][7][9]

URAT1 Inhibitor Landscape and Target Validation Overview

The development of URAT1 inhibitors has evolved from non-selective, traditional uricosurics to newer, more selective agents designed to minimize off-target effects and improve safety profiles.[8][10]

-

Traditional Uricosurics: Agents like probenecid and benzbromarone have been used for decades. However, they are often non-selective, inhibiting other transporters like OAT1, OAT3, and GLUT9, which can lead to adverse effects and drug-drug interactions.[10][11][12] Benzbromarone, while potent, has been associated with reports of hepatotoxicity.[4]

-

Selective URAT1 Inhibitors (sURAT1s): More recent research has focused on developing inhibitors with high selectivity for URAT1.[8][10]

-

Lesinurad: Approved in 2015 but later withdrawn for commercial reasons, it selectively inhibits URAT1, OAT1, OAT3, and OAT4.[8][10] It was indicated for use in combination with a xanthine oxidase inhibitor (XOI).[10][13]

-

Dotinurad: Approved in Japan in 2020, it is a selective URAT1 inhibitor with minimal effects on other key transporters like ABCG2, OAT1, and OAT3.[10]

-

Verinurad (RDEA3170): A potent and selective URAT1 inhibitor that has undergone Phase II clinical trials.[13][14][15]

-

Pozdeutinurad (AR882): A potent and selective URAT1 inhibitor that has shown promising efficacy in reducing sUA and tophi volume in Phase 2 trials.[10][16]

-

Target validation for these inhibitors follows a structured workflow, beginning with in vitro characterization to confirm target engagement and selectivity, followed by in vivo studies in animal models to establish pharmacodynamic effects and preliminary efficacy, and culminating in clinical trials in human subjects.

Quantitative Data Presentation

Table 1: In Vitro Inhibitory Activity of Various URAT1 Inhibitors

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a range of URAT1 inhibitors, providing a quantitative measure of their potency.

| Compound | Class/Origin | IC₅₀ (μM) | Notes |

| Synthetic Inhibitors | |||

| Verinurad (RDEA3170) | Selective URAT1 Inhibitor | 0.025 | Highly potent and specific.[15] |

| 1h | Lesinurad Analog | 0.035 | 200-fold more potent than Lesinurad.[9] |

| Benzbromarone | Traditional Uricosuric | 0.28 - 0.84 | Potent but associated with hepatotoxicity.[9][12] |

| CC18002 | Novel URAT1 Inhibitor | 1.69 | Investigated as a candidate for hyperuricemia treatment.[17] |

| CDER167 | Dual URAT1/GLUT9 Inhibitor | 2.08 | Also inhibits GLUT9 with an IC₅₀ of 91.55 μM.[12] |

| Lesinurad | Selective URAT1 Inhibitor | 3.5 - 7.18 | FDA-approved (later withdrawn).[9][17] |

| Febuxostat | XOI with URAT1 activity | 36.1 | Primarily a xanthine oxidase inhibitor.[1] |

| Probenecid | Traditional Uricosuric | 31.12 - 42 | Non-specific anion transporter inhibitor.[1][12] |

| Natural Product Inhibitors | |||

| Apigenin | Flavonoid | 0.64 | Competitively inhibits URAT1.[18] |

| Fisetin | Flavonoid | 7.5 - 12.77 | Strongest URAT1 inhibitory activity among tested flavonoids.[19][20] |

| Quercetin | Flavonoid | 12.6 | Identified from rooibos leaves.[20] |

| Naringenin | Flavonoid | 16.1 | Found in citrus.[1] |

| Nobiletin | Flavonoid | 17.6 | Found in citrus.[1][18] |

| Baicalein | Flavonoid | 31.6 | Non-competitively inhibits URAT1.[1][18] |

| Osthol | Coumarin | 78.8 | Isolated from Cnidium monnieri.[1][21] |

Table 2: Summary of In Vivo Efficacy Studies

This table presents data from preclinical and clinical studies, demonstrating the uric acid-lowering effects of URAT1 inhibitors.

| Compound | Model | Dose | Key Finding |

| Pozdeutinurad (AR882) | Gout patients with tophi (Phase 2B) | 75 mg/day | 50% reduction in sUA at 3 months; 30.7% decrease in urate crystal volume at 6 months.[16] |

| CDER167 | Potassium Oxonate-induced Hyperuricemic Mice | 10 mg/kg/day | More effective at lowering sUA and promoting uric acid excretion than RDEA3170 at 20 mg/kg.[12] |

| Baicalein | Potassium Oxonate-induced Hyperuricemic Mice | 200 mg/kg | Significantly lowered urate levels by increasing urate excretion.[1] |

| BDEO (Deoxybenzoins Oxime Analog) | Potassium Oxonate-induced Hyperuricemic Mice | 5 mg/kg | Significantly decreased serum urate; effect comparable to allopurinol or benzbromarone at 10 mg/kg.[1] |

| Apigenin | Potassium Oxonate-induced Hyperuricemic Nephropathy Mice | 100 mg/kg | Promoted uric acid excretion by inhibiting URAT1 activity.[18] |

| Naringenin (Glycon form) | Potassium Oxonate-induced Hyperuricemic Mice | 100 mg/kg | Reduced serum uric acid levels by 89%.[1] |

Detailed Experimental Protocols

Protocol 1: In Vitro Cell-Based Uric Acid Uptake Assay

This assay is the cornerstone for identifying and characterizing URAT1 inhibitors by directly measuring their effect on the transporter's function.

Objective: To determine the inhibitory activity (e.g., IC₅₀) of a test compound on URAT1-mediated uric acid transport.

Materials:

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably or transiently transfected with human URAT1 (hURAT1). A mock-transfected or empty vector-transfected HEK293 cell line is used as a negative control.[17][20]

-

Radiolabeled Substrate: [¹⁴C]-uric acid or [³H]-uric acid.[12]

-

Uptake Buffer: e.g., 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, 5.6 mM glucose.[12]

-

Test Compounds: URAT1 inhibitor candidates dissolved in a suitable solvent (e.g., DMSO).

-

Positive Controls: Known URAT1 inhibitors like benzbromarone or probenecid.[12][22]

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Cell Culture: Plate the hURAT1-expressing HEK293 cells and mock-transfected cells in multi-well plates and grow to confluence.

-

Pre-incubation: Remove the culture medium and wash the cells with the uptake buffer. Pre-incubate the cells in the uptake buffer for approximately 15 minutes at 37°C.[12]

-

Initiation of Uptake: Start the transport assay by adding the uptake buffer containing a fixed concentration of [¹⁴C]-uric acid (e.g., 25 μM) and varying concentrations of the test compound or controls.[12]

-

Incubation: Incubate the plates for a defined period (e.g., 10-15 minutes) at 37°C.[5][12]

-

Termination: Stop the uptake reaction by rapidly washing the cells three times with ice-cold buffer (e.g., DPBS) to remove extracellular radiolabeled substrate.[12]

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the URAT1-specific uptake by subtracting the radioactivity measured in mock-transfected cells from that in hURAT1-expressing cells.[20]

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to calculate the IC₅₀ value.[17]

-

Protocol 2: In Vivo Hyperuricemia Animal Model

This protocol describes the induction of hyperuricemia in mice, a standard preclinical model for evaluating the efficacy of urate-lowering therapies.

Objective: To evaluate the in vivo efficacy of a URAT1 inhibitor in reducing serum uric acid levels and promoting urinary uric acid excretion.

Materials:

-

Animals: Male Kunming or C57BL/6 mice.

-

Inducing Agents: Potassium oxonate (a uricase inhibitor) and hypoxanthine (a uric acid precursor).[17][23]

-

Test Compound: URAT1 inhibitor candidate.

-

Positive Control: Allopurinol or benzbromarone.

-

Vehicle: Appropriate solvent for the test compound and controls.

-

Metabolic Cages: For 24-hour urine collection.

Methodology:

-

Acclimatization: Acclimate the animals to laboratory conditions for at least one week.

-

Model Induction:

-

Administer potassium oxonate (e.g., 250-300 mg/kg) intraperitoneally or orally to inhibit the uricase enzyme, which breaks down uric acid in rodents.[1]

-

Approximately one hour later, administer hypoxanthine (e.g., 200-300 mg/kg) by the same route to provide a substrate for uric acid production.[17][23] This combined administration reliably induces a state of acute or subacute hyperuricemia.

-

-

Drug Administration:

-

Divide the animals into groups: Normal Control, Model Control (vehicle), Positive Control, and Test Compound groups (at various doses).

-

Administer the test compound, positive control, or vehicle orally once daily for a specified period (e.g., 7 days for sub-acute studies).[12]

-

-

Sample Collection:

-

On the final day of the study, place the animals in metabolic cages for 24-hour urine collection.

-

At the end of the experiment (e.g., 1-2 hours after the final drug administration), collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.

-

-

Biochemical Analysis:

-

Centrifuge the blood samples to obtain serum.

-

Measure the concentration of uric acid in the serum and urine using a commercial assay kit.

-

Measure creatinine levels in serum and urine to assess renal function and calculate the fractional excretion of uric acid (FEUA).

-

-

Data Analysis: Compare the sUA levels, 24-hour urinary uric acid excretion, and FEUA between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Mandatory Visualizations

Caption: URAT1 mediates uric acid reabsorption from urine in exchange for an intracellular anion. URAT1 inhibitors block this process.

Caption: A stepwise workflow for validating URAT1 as a drug target, from initial in vitro screening to clinical trials.

Caption: Logical relationship showing how in vitro target engagement data justifies and is confirmed by in vivo efficacy studies.

References

- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. explorationpub.com [explorationpub.com]

- 9. researchgate.net [researchgate.net]

- 10. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 11. Review of Urate-Lowering Therapeutics: From the Past to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. acrconvergencetoday.org [acrconvergencetoday.org]

- 17. mdpi.com [mdpi.com]

- 18. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. bioivt.com [bioivt.com]

- 23. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

URAT1 inhibitor 4 and its effects on GLUT9

An in-depth analysis of URAT1 Inhibitor 4, a dual-target agent, and its effects on the urate transporter GLUT9, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No. 2700292-02-8) is a potent, orally active derivative of Lesinurad that functions as an inhibitor of Urate Transporter 1 (URAT1)[1][2][3]. Critically, this compound also exhibits inhibitory activity against Glucose Transporter 9 (GLUT9), positioning it as a dual inhibitor[1][4][5]. Both URAT1 and GLUT9 are key proteins in the process of renal urate reabsorption and are significant targets for the development of drugs to treat hyperuricemia and gout[6][7][8][9]. By inhibiting both of these transporters, compounds like this compound can effectively increase the excretion of uric acid[10].

Uric acid homeostasis is largely maintained by the kidneys, where urate transporters regulate its reabsorption and secretion. URAT1 is located on the apical membrane of proximal tubule epithelial cells and is responsible for the reabsorption of uric acid from the tubular lumen back into the cells. GLUT9, on the other hand, facilitates the exit of this reabsorbed uric acid from the cells across the basolateral membrane and into the bloodstream[8][11]. Therefore, inhibiting both transporters offers a comprehensive mechanism to reduce serum uric acid levels[12].

Quantitative Data Presentation: Inhibitory Activity

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other relevant compounds against both URAT1 and GLUT9. This allows for a direct comparison of their activity and selectivity profiles.

| Compound | URAT1 IC50 (µM) | GLUT9 IC50 (µM) | Compound Type |

| This compound | 7.56 ± 0.52[1] | 55.96 ± 10.38[1][4][5] | Dual Inhibitor |

| Lesinurad | 3.53[13][14] | No inhibition up to 100 µM[13][14][15] | Selective URAT1 Inhibitor |

| Verinurad (RDEA3170) | 1.47 ± 0.23[6][8] | No inhibition at 100 µM[6][7][8] | Selective URAT1 Inhibitor |

| Benzbromarone | 0.84 ± 0.17[8] | 31.45 ± 10.45[8] | Dual Inhibitor |

| Probenecid | 31.12 ± 4.23[8] | 636.30 ± 10.40[8] | Dual Inhibitor (weak on GLUT9) |

| CDER167 | 2.08 ± 0.31[6][7][8] | 91.55 ± 15.28[6][7][8] | Dual Inhibitor |

| KPH2f | 0.24[16][17] | 9.37 ± 7.10[16][17] | Dual Inhibitor |

| URAT1/GLUT9-IN-1 | 2.01[18] | 18.21[18] | Dual Inhibitor |

Signaling and Transport Pathway

The following diagram illustrates the roles of URAT1 and GLUT9 in the renal proximal tubule and the mechanism of action for dual inhibitors.

Experimental Protocols

The inhibitory effects of compounds on URAT1 and GLUT9 are typically determined using in vitro cell-based uric acid uptake assays. The following protocol is a representative methodology based on published studies[8][19].

Objective: To determine the IC50 value of a test compound (e.g., this compound) against human URAT1 and GLUT9 transporters.

1. Cell Culture and Transporter Expression:

-

Cell Line: Human Embryonic Kidney 293 (HEK293) or HEK293T cells are commonly used due to their low endogenous transporter expression and high transfection efficiency[6][7][8].

-

Transfection: Cells are transiently transfected with plasmids encoding either human URAT1 (SLC22A12) or human GLUT9 (SLC2A9). A control group is transfected with an empty vector to measure background uric acid uptake. Transfection is typically performed using a lipid-based reagent (e.g., Lipofectamine).

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. Assays are typically performed 24-48 hours post-transfection.

2. Radiolabeled Uric Acid Uptake Assay:

-

Preparation: On the day of the assay, cultured cells are washed three to four times with an ice-cold, sodium-free uptake buffer (e.g., containing 141 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4) to remove media and stop transporter activity[19].

-

Inhibition: Cells are pre-incubated for a set period (e.g., 15-30 minutes) at 37°C with the uptake buffer containing various concentrations of the test compound (this compound) or a positive control (e.g., Benzbromarone)[8][20].

-

Uptake Initiation: The uptake process is initiated by adding a reaction mix containing a fixed concentration of radiolabeled [14C]-uric acid (e.g., 25 µM) to each well[8].

-

Incubation: The cells are incubated for a defined period (e.g., 15 minutes) at 37°C to allow for transporter-mediated uptake of the radiolabeled uric acid[8].

-

Termination: The reaction is terminated by rapidly washing the cells three times with ice-cold buffer to remove extracellular [14C]-uric acid[8].

-

Cell Lysis and Scintillation Counting: Cells are lysed using a lysis buffer (e.g., 0.1 M NaOH)[8]. The lysate is then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

-

Calculation: The transporter-specific uptake is calculated by subtracting the radioactivity measured in the empty-vector control cells from that of the URAT1- or GLUT9-expressing cells.

-

IC50 Determination: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control (0% inhibition). The data are then fitted to a nonlinear regression model (log[inhibitor] vs. response) to determine the IC50 value, which is the concentration of the inhibitor that reduces the specific uric acid uptake by 50%.

Experimental Workflow Visualization

The following flowchart outlines the key steps in the experimental protocol for evaluating a URAT1/GLUT9 inhibitor.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. InvivoChem [invivochem.com]

- 3. This compound | URAT1抑制剂 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. URAT1 and GLUT9 as drug targets in gout: progress in transporter-directed therapies and delivery technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual URAT1/GLUT9 inhibitor(Shandong University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Frontiers | Interaction Between ITM2B and GLUT9 Links Urate Transport to Neurodegenerative Disorders [frontiersin.org]

- 20. Urate transport capacity of glucose transporter 9 and urate transporter 1 in cartilage chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

The role of URAT1 in hyperuricemia and gout pathophysiology

An In-depth Technical Guide to the Role of URAT1 in Hyperuricemia and Gout Pathophysiology

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the primary transporter responsible for the reabsorption of uric acid in the renal proximal tubules. It plays a pivotal role in maintaining urate homeostasis, and its dysregulation is a key factor in the pathophysiology of hyperuricemia and gout. By mediating the exchange of urate for intracellular anions, URAT1 reclaims approximately 90% of the urate filtered by the glomeruli. Genetic variations within SLC22A12 that alter URAT1 function are strongly associated with serum urate levels and the risk of developing gout. Consequently, URAT1 has emerged as a principal therapeutic target for uricosuric agents, drugs designed to increase uric acid excretion. This guide provides a comprehensive technical overview of URAT1's structure, function, genetic significance, and role as a drug target, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

URAT1: The Gatekeeper of Renal Urate Reabsorption

URAT1 is an integral membrane protein located on the apical (luminal) side of proximal tubule epithelial cells in the kidney. It functions as an anion exchanger, mediating the reabsorption of urate from the tubular fluid back into the circulation.

Mechanism of Transport

The transport process is electroneutral and occurs in exchange for various monovalent organic anions, such as lactate, nicotinate, and pyrazinoate. This exchange mechanism creates a gradient that drives urate from the urinary space into the renal cells. Once inside the cell, urate is transported across the basolateral membrane into the bloodstream, a process primarily mediated by the glucose transporter 9 (GLUT9), also known as SLC2A9. The coordinated action of apical transporters like URAT1 and basolateral transporters like GLUT9 is crucial for net urate reabsorption.

Genetic Variants of SLC22A12 and Clinical Impact

Genetic polymorphisms in the SLC22A12 gene significantly influence URAT1 function and, consequently, an individual's predisposition to hyperuricemia and gout. Loss-of-function mutations reduce urate reabsorption, leading to renal hypouricemia, a condition characterized by low serum urate levels and high fractional excretion of uric acid (FEUA). Conversely, variants that enhance URAT1 activity or expression can lead to increased urate reabsorption and hyperuricemia. Several single nucleotide polymorphisms (SNPs) have been identified and their association with gout risk quantified.[1][2]

Data Presentation: Table 1. Association of SLC22A12 Variants with Hyperuricemia and Gout

| SNP ID | Effect on Function | Population Studied | Association with Hyperuricemia/Gout | Odds Ratio (OR) [95% CI] | Reference |

| rs121907892 (W258X) | Loss-of-function | Japanese | Protective | 0.0338 (for gout) | [1] |

| rs3825016 | Risk Factor | Multiple | Increased Risk | Associated with hyperuricemia risk | [3] |

| rs3825018 | Risk Factor | Multiple | Increased Risk | Associated with hyperuricemia risk | [3] |

| rs11231825 | Protective | Vietnamese | Decreased Risk | 0.712 [0.526–0.964] (C vs T allele) | [4] |

| rs475688 | Protective | Multiple | Decreased Risk | Protective against hyperuricemia | [3] |

URAT1 as a Premier Therapeutic Target

The central role of URAT1 in reabsorbing the majority of filtered urate makes it an ideal target for treating hyperuricemia.[1] Drugs that inhibit URAT1 are known as uricosurics. By blocking the transporter, these agents prevent urate reabsorption, leading to increased urinary excretion and a subsequent reduction in serum urate levels.

Quantitative Data on URAT1 Inhibitors

The potency and efficacy of URAT1 inhibitors are critical parameters in drug development. In vitro studies typically determine the half-maximal inhibitory concentration (IC50), while clinical trials measure the percent reduction in serum uric acid (sUA).

Data Presentation: Table 2. In Vitro Inhibitory Potency of Selected Uricosurics against Human URAT1

| Compound | IC50 / Ki | Notes | Reference |

| Dotinurad | 8 nM - 37.2 nM | Highly selective URAT1 inhibitor | [5][6][7] |

| Verinurad | 25 nM | Selective URAT1 inhibitor | [5][8] |

| URAT1 inhibitor 3 | 0.8 nM | Potent, selective investigational inhibitor | [5][8] |

| Benzbromarone | 0.22 µM | Potent but associated with hepatotoxicity | [9] |

| Lesinurad | 3.5 µM | Also inhibits OAT1 and OAT3 | [8][9] |

| Arhalofenate | - | Uricosuric and anti-inflammatory properties | [10][11] |

| Probenecid | 22 µM | Older, less potent uricosuric | [9] |

| Epaminurad | 57 nM (Ki) | Orally active and selective | [8] |

Data Presentation: Table 3. Clinical Efficacy of URAT1 Inhibitors

| Drug | Dose | Study Phase | % sUA Reduction (from baseline) | % Patients Reaching sUA ≤ 6.0 mg/dL | Reference |

| Dotinurad | 2 mg/day | Phase II/III | 42.2% - 50.9% | 82.8% - 89.5% | [12][13][14] |

| Dotinurad | 4 mg/day | Phase II/III | 60.4% - 64.4% | 95.2% - 100% | [12][13][14][15] |

| Arhalofenate | 800 mg/day | Phase IIb | 16.5% | 11.8% | [11][16][17] |

Experimental Protocols for Studying URAT1

Investigating URAT1 function and screening for novel inhibitors requires robust experimental models. Cell-based urate transport assays are a cornerstone of this research.

Protocol: Generation of a Stable URAT1-Expressing HEK293 Cell Line

This protocol describes the generation of a human embryonic kidney 293 (HEK293) cell line that constitutively expresses human URAT1, suitable for high-throughput screening.

Materials:

-

HEK293 cells

-

Complete growth medium (e.g., DMEM, 10% FBS, 1% Pen-Strep)

-

Lentiviral vector containing the human SLC22A12 coding sequence and an antibiotic resistance gene (e.g., puromycin)

-

Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

-

Transfection reagent (e.g., Lipofectamine)

-

Polybrene

-

Selection antibiotic (e.g., Puromycin)

Procedure:

-

Lentivirus Production: Co-transfect HEK293T cells with the URAT1-expressing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

-

Transduction: Seed target HEK293 cells in a 6-well plate. The next day, replace the medium with fresh medium containing Polybrene (e.g., 8 µg/mL) and the lentiviral supernatant at various dilutions.

-

Incubation: Incubate the cells with the virus for 48-72 hours.

-

Selection: Replace the virus-containing medium with fresh complete growth medium containing the appropriate concentration of the selection antibiotic (e.g., 1-2 µg/mL puromycin, predetermined by a kill curve).

-

Expansion: Change the selection medium every 2-3 days. Non-transduced cells will die off. Once stable, antibiotic-resistant colonies appear (typically 1-2 weeks), expand them into a larger culture vessel.

-

Validation: Confirm URAT1 expression and function via Western blot, qPCR, or a functional urate uptake assay.[18][19][20]

Protocol: [14C]-Urate Transport Assay in URAT1-Expressing Cells

This assay measures the uptake of radiolabeled uric acid into cells to quantify URAT1 transport activity and assess the potency of inhibitors.

Materials:

-

Stable URAT1-HEK293 cells and parental (non-transfected) HEK293 cells

-

24-well plates

-

Krebs-Ringer-Henseleit (KRH) buffer, pH 7.4

-

[14C]-Uric Acid stock solution

-

Unlabeled uric acid

-

Test inhibitors (e.g., benzbromarone as a positive control)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail and counter

Procedure:

-

Cell Seeding: Seed URAT1-HEK293 and parental HEK293 cells into 24-well plates and grow to ~80-90% confluency.[21]

-

Pre-incubation: Aspirate the growth medium and wash cells twice with KRH buffer. For inhibition studies, pre-incubate the cells with KRH buffer containing various concentrations of the test compound for 15-30 minutes at 37°C.

-

Uptake Initiation: Start the transport reaction by adding KRH buffer containing a fixed concentration of [14C]-Uric Acid (e.g., 10-50 µM).

-

Uptake Termination: After a defined time (e.g., 2-5 minutes, within the linear uptake range), rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells in each well by adding lysis buffer.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific uptake measured in parental HEK293 cells from the total uptake in URAT1-HEK293 cells to determine URAT1-specific transport. For inhibition studies, plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[21][22]

Conclusion and Future Directions

URAT1 is unequivocally a central figure in the pathophysiology of hyperuricemia and gout. Its function as the primary renal urate reabsorber makes it a highly validated and attractive target for drug development. The development of newer, highly selective URAT1 inhibitors like dotinurad represents a significant advancement over older, non-selective uricosurics, promising improved efficacy and safety profiles. Future research will likely focus on the structural biology of URAT1 to enable rational drug design, the investigation of its interaction with other renal transporters, and the long-term clinical outcomes of potent and selective URAT1 inhibition. Understanding the complex interplay of genetic factors, transporter function, and environmental influences will be key to personalizing the management of gout and hyperuricemia.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Genetics of hyperuricemia and gout: Insights from recent genome-wide association studies and Mendelian randomization studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic Association Between SLC22A12 Variants and Susceptibility to Hyperuricemia: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polymorphisms of ABCG2 and SLC22A12 Genes Associated with Gout Risk in Vietnamese Population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ard.bmj.com [ard.bmj.com]

- 11. Pursuit of a Dual-Benefit Antigout Drug: A First Look at Arhalofenate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Uric acid-lowering effect of dotinurad, a novel selective urate reabsorption inhibitor, in hypertensive patients with gout or asymptomatic hyperuricemia: a pooled analysis of individual participant data in phase II and III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: an exploratory, randomized, multicenter, double-blind, placebo-controlled, parallel-group early phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of Arhalofenate for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of Arhalofenate for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. addgene.org [addgene.org]

- 19. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]

- 20. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of URAT1 Inhibitor 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal reabsorption of uric acid.[1][2][3] Located in the apical membrane of proximal tubule cells, it plays a significant role in maintaining plasma uric acid levels. Consequently, URAT1 has emerged as a key therapeutic target for hyperuricemia and gout.[1][2][3] Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum urate levels. This document provides detailed experimental protocols for the in vitro characterization of URAT1 inhibitors, with a specific focus on "URAT1 inhibitor 4," a derivative of Lesinurad.[4]

This compound: A Profile

This compound is a potent and orally active inhibitor of URAT1 with a reported half-maximal inhibitory concentration (IC50) of 7.56 μM.[4] As a derivative of the known URAT1 inhibitor Lesinurad, it represents a promising candidate for further investigation in the development of novel treatments for hyperuricemia.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in comparison to other known URAT1 inhibitors. This data is essential for benchmarking the activity of novel compounds.

| Compound | IC50 (μM) | Assay System | Reference |

| This compound | 7.56 | Not specified | [4] |

| Benzbromarone | ~0.3 | HEK293-URAT1 cells | [5] |

| Lesinurad | 7.18 | Not specified | [6] |

| Probenecid | 1518.67 ± 8.08 | HEK293T cells (6-CFL substrate) | |

| Febuxostat | 36.1 | Fluorescence-based assay | [5] |

| Baicalein (Compound 4) | 31.6 | Not specified | [5] |

| Febuxostat-derived (Compound 4/29) | 10.8 | Not specified | [5] |

Experimental Protocols

Cell-Based Uric Acid Uptake Assay

This assay directly measures the inhibition of URAT1-mediated uptake of uric acid into cells stably expressing the transporter.

a. Cell Culture and Transfection:

-

Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

For stable expression, transfect HEK293 cells with a plasmid encoding human URAT1 (SLC22A12) using a suitable transfection reagent.

-

Select and maintain a stable cell line using an appropriate selection marker (e.g., G418).

-

Confirm URAT1 expression via Western blot or qPCR.

b. Uric Acid Uptake Protocol:

-

Seed the stably transfected HEK293-hURAT1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Pre-incubate the cells for 10-15 minutes at 37°C with transport buffer containing various concentrations of this compound or other test compounds.

-

Initiate the uptake by adding transport buffer containing [14C]-labeled uric acid (final concentration, e.g., 10 µM) and the test compounds.

-

Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the protein concentration of each well to normalize the uptake data.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Fluorescence-Based URAT1 Inhibition Assay

This method utilizes a fluorescent substrate for URAT1, offering a non-radioactive alternative for high-throughput screening. 6-carboxyfluorescein (6-CFL) has been reported as a substrate for URAT1.

a. Cell Preparation:

-

Prepare HEK293-hURAT1 cells as described in the uric acid uptake assay protocol.

-

Seed the cells in a black, clear-bottom 96-well plate.

b. Assay Protocol:

-

Wash the cells with transport buffer.

-

Pre-incubate the cells with this compound or other test compounds at various concentrations for 10-15 minutes at 37°C.

-

Add the fluorescent substrate 6-CFL (final concentration, e.g., 5 µM) to initiate the uptake.

-

Incubate for an optimized period (e.g., 10-20 minutes) at 37°C.

-

Terminate the uptake by washing with ice-cold transport buffer.

-

Measure the intracellular fluorescence using a fluorescence plate reader at an appropriate excitation/emission wavelength (e.g., ~492/517 nm for fluorescein).

-

Calculate the IC50 values as described for the uric acid uptake assay.

Mandatory Visualizations

Caption: Mechanism of URAT1 inhibition in the renal proximal tubule.

Caption: Workflow for in vitro URAT1 inhibition assays.

References

- 1. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for URAT1 Inhibitor 4 in a Cell-Based Uric Acid Uptake Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, an excess of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis. The human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the regulation of serum uric acid levels.[1] Primarily expressed on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of the uric acid filtered by the glomeruli back into the bloodstream.[1][2] Consequently, inhibiting URAT1 is a promising therapeutic strategy to increase uric acid excretion and manage hyperuricemia and gout.[1][2][3]

URAT1 inhibitor 4 is a potent and orally active inhibitor of URAT1, with a reported IC50 of 7.56 µM.[4] These application notes provide a detailed protocol for utilizing this compound in a cell-based uric acid uptake assay, a fundamental method for characterizing the inhibitory activity of compounds targeting URAT1. The assay described herein is designed for researchers in drug discovery and development to assess the in vitro efficacy of URAT1 inhibitors.

Mechanism of Action

URAT1 functions as an anion exchanger, mediating the uptake of urate from the tubular lumen in exchange for intracellular monocarboxylates.[1] URAT1 inhibitors, such as this compound, bind to the transporter, blocking the passage of uric acid and thereby preventing its reabsorption into the blood.[2][3] This leads to increased renal excretion of uric acid and a subsequent reduction in serum uric acid levels.[3]

Figure 1: URAT1 Inhibition Pathway.

Experimental Protocols

Cell-Based Uric Acid Uptake Assay

This protocol is designed for a 24-well plate format but can be adapted for other plate formats. The assay utilizes human embryonic kidney (HEK293) cells transiently or stably expressing human URAT1.

Materials

-

HEK293 cells

-

HEK293 cells stably or transiently transfected with human URAT1 (hURAT1)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Opti-MEM

-

Transfection reagent (for transient transfection)

-

Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer buffer

-

[14C]-Uric Acid

-

This compound

-

Benzbromarone (positive control inhibitor)

-

Scintillation fluid

-

Scintillation counter

-

24-well cell culture plates

Methods

-

Cell Culture and Seeding:

-

Culture HEK293 and hURAT1-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 24-well plates at a density of approximately 2.5 x 105 cells per well.[5]

-

Allow cells to adhere and grow to approximately 80% confluency before the assay.[5]

-

-

Preparation of Compounds:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in HBSS or Krebs-Ringer buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.

-

Prepare a stock solution of benzbromarone as a positive control inhibitor.

-

-

Uric Acid Uptake Assay:

-

Wash the cells twice with pre-warmed HBSS or Krebs-Ringer buffer.

-

Pre-incubate the cells with the desired concentrations of this compound or benzbromarone in buffer for 10-30 minutes at 37°C.[1][5] For the control wells, add buffer with the corresponding concentration of DMSO.

-

Initiate the uptake reaction by adding the buffer containing [14C]-uric acid (a typical concentration is 200 µM) and the respective inhibitor concentrations.[1]

-

Incubate for a defined period, typically 5-15 minutes, at 37°C.[1][6] The incubation time should be within the linear range of uptake.

-

Stop the uptake by rapidly washing the cells three times with ice-cold HBSS or Krebs-Ringer buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the background radioactivity from mock-transfected or untransfected HEK293 cells to determine the specific URAT1-mediated uptake.

-

Normalize the data to the protein concentration of each well, if necessary.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis with software such as GraphPad Prism.

-

Figure 2: Experimental Workflow.

Data Presentation

The inhibitory activity of this compound and a control inhibitor, benzbromarone, can be summarized in a table for clear comparison.

| Compound | Target | Cell Line | Assay Method | IC50 (µM) |

| This compound | URAT1 | hURAT1-HEK293 | [14C]-Uric Acid Uptake | 7.56[4] |

| Benzbromarone | URAT1 | hURAT1-HEK293 | [14C]-Uric Acid Uptake | ~0.29[7] |

Note: The provided IC50 values are based on published data and may vary depending on the specific experimental conditions.

Troubleshooting

-

High Background Uptake in Control Cells: Ensure that the washing steps are performed quickly and with ice-cold buffer to minimize non-specific transport.

-

Low URAT1-Specific Uptake: Verify the expression of URAT1 in the transfected cells using methods like Western blotting or immunofluorescence. Optimize the transfection efficiency if necessary.

-

High Variability Between Replicates: Ensure consistent cell seeding density and precise timing of incubation and washing steps.

Conclusion

This application note provides a comprehensive protocol for the use of this compound in a cell-based uric acid uptake assay. This experimental setup is a robust and reliable method for characterizing the potency of URAT1 inhibitors and is a critical tool in the preclinical development of novel therapeutics for hyperuricemia and gout. Careful adherence to the protocol and appropriate data analysis will yield reproducible and meaningful results for the evaluation of URAT1-targeted compounds.

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for URAT1 Inhibitor 4 in Hyperuricemia Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a critical factor in the pathogenesis of gout and is associated with hypertension, cardiovascular disease, and chronic kidney disease.[1][2] Uric acid is the final product of purine metabolism, and its levels are balanced by production and elimination.[3] The majority of uric acid is reabsorbed in the kidneys, a process primarily mediated by urate transporter 1 (URAT1), also known as SLC22A12.[4][5] URAT1 is located on the apical membrane of proximal tubule cells in the kidney and is responsible for approximately 90% of urate reabsorption.[5] Consequently, inhibiting URAT1 is a key therapeutic strategy for lowering sUA levels by promoting its excretion in urine.[2][3]

These application notes provide a detailed protocol for evaluating the efficacy of a novel URAT1 inhibitor, designated as "URAT1 Inhibitor 4," in a chemically-induced hyperuricemia animal model. The protocol outlines the induction of hyperuricemia, administration of the inhibitor, and subsequent biochemical and histological analyses.

Mechanism of Action: URAT1 Inhibition

URAT1 functions as a urate/anion exchanger, reabsorbing uric acid from the renal tubules back into the bloodstream in exchange for intracellular anions.[4] URAT1 inhibitors competitively block this transporter, thereby preventing uric acid reabsorption.[2][3] This leads to an increase in the fractional excretion of uric acid and a reduction in sUA concentrations, which helps to prevent the formation of urate crystals associated with gout.[2]

References

- 1. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Establishing a Potassium Oxonate-Induced Hyperuricemia Model for URAT1 Inhibitor Testing

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key risk factor for gout and is associated with other conditions such as kidney disease and cardiovascular disorders.[1][2] The development of novel therapeutic agents to manage hyperuricemia is an active area of research. Urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys, has emerged as a promising target for uricosuric drugs.[3][4][5] To facilitate the in vivo evaluation of URAT1 inhibitors, a reliable and reproducible animal model of hyperuricemia is essential.

This document provides detailed application notes and protocols for establishing a hyperuricemia model in rodents using potassium oxonate, a potent uricase inhibitor.[2][6][7][8] In rodents, uricase (urate oxidase) breaks down uric acid into the more soluble allantoin.[9] By inhibiting this enzyme, potassium oxonate leads to an accumulation of uric acid in the blood, mimicking human hyperuricemia.[2][7] This model is widely used for screening and evaluating the efficacy of xanthine oxidase inhibitors and uricosuric agents, including URAT1 inhibitors.[10][11][12]

I. Experimental Protocols

A. Animal Model Selection and Husbandry

-

Species: Male Sprague-Dawley rats or Kunming/ICR mice are commonly used.[12][13]

-

Age/Weight: Animals are typically 5-8 weeks old, with weights ranging from 180-220g for rats and 25-30g for mice.[12][14]

-

Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.[8]

-

Housing Conditions: Maintain a controlled environment with a temperature of 22 ± 2°C, humidity of 50-60%, and a 12-hour light/dark cycle.[8][12]

-

Diet: Provide standard laboratory chow and water ad libitum.

B. Induction of Hyperuricemia

Two primary protocols are presented: potassium oxonate alone and in combination with a purine precursor like hypoxanthine. The combination model often results in a more pronounced and stable hyperuricemia.[7][15]

Protocol 1: Potassium Oxonate-Induced Hyperuricemia

-

Preparation of Potassium Oxonate Suspension:

-

Administration:

-

Model Confirmation:

-

On the day after the final administration, collect blood samples to measure serum uric acid levels. A significant increase compared to the control group confirms the successful establishment of the model.

-

Protocol 2: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia

This combination model enhances uric acid production (from hypoxanthine) while inhibiting its breakdown (by potassium oxonate), leading to a more robust hyperuricemic state.[15][17]

-

Preparation of Reagents:

-

Administration:

-

Model Confirmation:

-

Collect blood samples 1-2 hours after the final administration on the last day to measure serum uric acid levels.

-

C. Administration of Test Compounds (URAT1 Inhibitors)

-

Preparation of Test Compound:

-

Dissolve or suspend the URAT1 inhibitor and positive control drugs (e.g., benzbromarone, allopurinol) in an appropriate vehicle.

-

-

Dosing Regimen:

-

Experimental Groups:

-

Normal Control: Receives vehicle only.

-

Model Control (Hyperuricemic): Receives potassium oxonate (and hypoxanthine, if applicable) and the vehicle for the test compound.

-

Positive Control: Receives the hyperuricemia-inducing agents and a known inhibitor (e.g., benzbromarone for uricosuric effect, allopurinol for anti-hyperuricemic effect).[18][19][20]

-

Test Groups: Receive the hyperuricemia-inducing agents and different doses of the URAT1 inhibitor.

-

D. Sample Collection and Biochemical Analysis

-

Blood Collection:

-

At the end of the experimental period, collect blood from the retro-orbital plexus or by cardiac puncture under anesthesia.

-

Allow the blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.

-

-

Urine Collection:

-

House the animals in metabolic cages for 24 hours to collect urine samples.

-

Measure the total volume and store aliquots at -20°C.

-

-

Biochemical Assays:

-

Serum and Urine Uric Acid: Measured using a colorimetric uric acid assay kit, which is based on the uricase-catalyzed oxidation of uric acid.[21][22][23][24] The absorbance is read at a specific wavelength (e.g., 520-590 nm) and is proportional to the uric acid concentration.[21][23][25]

-

Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): These are markers of renal function and can be measured using commercially available assay kits.

-

Fractional Excretion of Uric Acid (FEUA): This is a key parameter for evaluating the uricosuric effect of a URAT1 inhibitor. It is calculated using the following formula: FEUA (%) = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100

-

II. Data Presentation

The following tables summarize typical quantitative data obtained from potassium oxonate-induced hyperuricemia models and the effects of reference compounds.

Table 1: Serum Uric Acid Levels in Different Hyperuricemia Models

| Animal Model | Induction Method | Duration | Serum Uric Acid (Control) | Serum Uric Acid (Model) | Fold Increase | Reference |

| Mice | Potassium Oxonate (300 mg/kg, i.p.) + Hypoxanthine (300 mg/kg, p.o.) | 7 days | 66.87 µmol/L | 120.91 µmol/L | ~1.8x | [10] |

| Rats | Potassium Oxonate (250 mg/kg, p.o.) | 7 days | ~1.5 mg/dL | ~3.5 mg/dL | ~2.3x | [16] |

| Mice | Potassium Oxonate (250 mg/kg, i.p.) | Single dose | ~1.5 mg/dL | ~4.5 mg/dL (at 2h) | ~3.0x | [6] |

| Rats | Potassium Oxonate (750 mg/kg, p.o.) | 14 days | ~120 µmol/L | ~250 µmol/L | ~2.1x | [13] |

Table 2: Efficacy of URAT1 Inhibitors and Other Anti-Hyperuricemic Agents

| Animal Model | Treatment | Dose | % Reduction in Serum Uric Acid | Effect on FEUA | Reference |

| Mice (PO/HX) | Febuxostat | 5 mg/kg | ~45% | Not specified | [10] |

| Rats (PO) | Allopurinol | 5 mg/kg | Significant reduction | No significant change | [16] |

| Rats (PO) | Benzbromarone | Not specified | Significant reduction | Increased by ~4-fold | [16] |

| Mice (PO) | CDER167 (URAT1/GLUT9 inhibitor) | 10 mg/kg | More effective than RDEA3170 | Significantly promoted uric acid excretion | [11] |

| Rats (PO) | Polydatin | 50 mg/kg | Significant decrease | Not specified | [14] |

III. Visualization of Pathways and Workflows

A. URAT1 Signaling Pathway in Renal Uric Acid Reabsorption

Caption: Renal uric acid reabsorption via URAT1 and GLUT9 transporters.

B. Experimental Workflow for URAT1 Inhibitor Testing

Caption: Workflow for evaluating URAT1 inhibitors in a hyperuricemia model.

C. Mechanism of Potassium Oxonate-Induced Hyperuricemia

Caption: Potassium oxonate inhibits uricase, leading to uric acid accumulation.

References

- 1. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Recent advances on uric acid transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinexprheumatol.org [clinexprheumatol.org]

- 7. Frontiers | Hyperuricemia research progress in model construction and traditional Chinese medicine interventions [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice [frontiersin.org]

- 11. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of ChondroT on potassium Oxonate-induced Hyperuricemic mice: downregulation of xanthine oxidase and urate transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Polydatin attenuates potassium oxonate-induced hyperuricemia and kidney inflammation by inhibiting NF-κB/NLRP3 inflammasome activation via the AMPK/SIRT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessment of the influence on left ventricle by potassium oxonate and hypoxanthine-induced chronic hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Assessment of the influence on left ventricle by potassium oxonate and hypoxanthine–induced chronic hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]